Homovanillic Acid Sulfate Sodium Salt is a chemical compound with the formal name 3-methoxy-4-(sulfooxy)-benzeneacetic acid, disodium salt. It is a metabolite of dihydroxyphenylacetic acid and is primarily studied for its biochemical properties and potential applications in scientific research. This compound is classified as an organic sulfate and is recognized for its role in various biological processes, particularly in relation to neurotransmitter metabolism.
Homovanillic Acid Sulfate Sodium Salt is derived from the metabolism of catecholamines, particularly dopamine. It is synthesized through the action of catechol O-methyltransferase, which methylates dihydroxyphenylacetic acid, leading to the formation of homovanillic acid, which can subsequently be sulfated to form the sodium salt variant. It falls under the category of metabolites and is often used in pharmacological studies due to its relevance in neurochemistry and psychiatry.
The synthesis of Homovanillic Acid involves several steps:
The typical yield for these reactions ranges from 50% to 74%, depending on the specific conditions employed during synthesis .
The molecular formula for Homovanillic Acid Sulfate Sodium Salt is with a molecular weight of approximately 262.24 g/mol. The structure consists of a methoxy group attached to a phenolic ring, with a sulfonic acid group contributing to its solubility in water.
COc1cc(CC(=O)O)ccc1OS(=O)(=O)O
InChI=1S/C9H10O7S/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14)
This notation represents the compound's connectivity and functional groups effectively.
Homovanillic Acid Sulfate Sodium Salt can participate in various chemical reactions typical of aromatic compounds with hydroxyl and sulfonic acid functionalities:
These reactions are significant for its potential applications in synthesizing derivatives with enhanced biological activity .
Homovanillic Acid Sulfate Sodium Salt functions primarily as a metabolite involved in the breakdown of catecholamines. Its mechanism of action includes:
Research indicates that variations in levels of homovanillic acid are associated with certain neurological conditions, making it an important biomarker for psychiatric disorders .
Relevant data indicates that the compound maintains high purity (>95%) when synthesized correctly .
Homovanillic Acid Sulfate Sodium Salt has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: